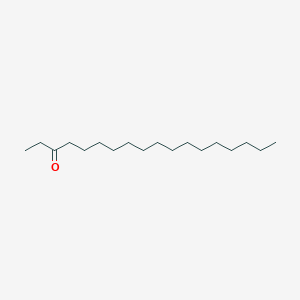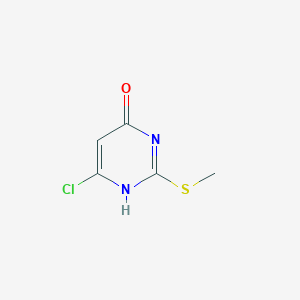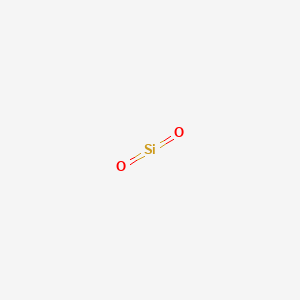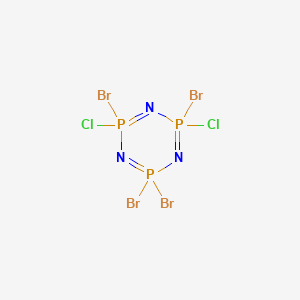
Phenazine-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine-1,2-diamine, also known as phenylenediamine, is an organic compound that belongs to the phenazine family. It is a heterocyclic aromatic compound with two amino groups attached to a benzene ring. Phenazine-1,2-diamine has been widely used in scientific research due to its unique chemical properties, such as its ability to act as a redox mediator and its antimicrobial activity.
Mécanisme D'action
The antimicrobial activity of phenazine-1,2-diamine is thought to be due to its ability to generate reactive oxygen species, which can damage bacterial and fungal cells. In addition, it has been shown to inhibit the growth of biofilms, which are communities of microorganisms that can cause chronic infections.
Biochemical and Physiological Effects
Phenazine-1,2-diamine has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the activation of the immune system, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenazine-1,2-diamine in lab experiments is its versatility, as it can be used in a variety of assays and applications. However, its antimicrobial activity can also be a limitation, as it may interfere with the growth of other microorganisms in the experimental system.
Orientations Futures
There are many potential future directions for research on phenazine-1,2-diamine. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including infections, cancer, and inflammatory disorders. Additionally, further studies are needed to better understand its mode of action and its interactions with biological systems.
Méthodes De Synthèse
Phenazine-1,2-diamine can be synthesized through various methods, including the oxidation of Phenazine-1,2-diaminemine with hydrogen peroxide, the reduction of 1,2-dinitrobenzene with zinc and hydrochloric acid, and the condensation of o-Phenazine-1,2-diaminemine with aldehydes or ketones.
Applications De Recherche Scientifique
Phenazine-1,2-diamine has been extensively studied for its potential applications in various scientific fields. In microbiology, it has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. In addition, it has been used as a redox mediator in electrochemical sensors and as a fluorescent probe in bioimaging.
Propriétés
Numéro CAS |
18742-99-9 |
|---|---|
Nom du produit |
Phenazine-1,2-diamine |
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
phenazine-1,2-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H,13-14H2 |
Clé InChI |
IYQHCPGJNZBANF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
Synonymes |
Phenazine, 1,2-diamino- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















